4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
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Overview
Description
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a tert-butyl group, a chlorine atom, a hydroxyl group, and an aldehyde group attached to a benzene ring. This compound is typically found as a colorless to pale yellow crystalline powder with a distinctive aroma .
Preparation Methods
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves starting with p-cresol (4-methylphenol) as the precursor. The synthesis typically includes the following steps :
- p-Cresol is chlorinated to introduce the chlorine atom at the desired position on the benzene ring.
Hydroxylation: The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group.
Formylation: Finally, the hydroxylated intermediate is subjected to formylation to introduce the aldehyde group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Scientific Research Applications
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:
5-tert-Butyl-2-hydroxybenzaldehyde: This compound lacks the chlorine atom but has a similar structure and reactivity.
4-tert-Butyl-2-hydroxybenzaldehyde: This compound lacks the chlorine atom and has a similar structure but different reactivity.
4-tert-Butyl-5-chloro-2-methoxybenzaldehyde: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties.
The presence of the chlorine atom and hydroxyl group in this compound makes it unique and imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUNJCAVCOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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